2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide
Description
This compound belongs to a class of thiazolo[4,5-d]pyridazine derivatives, characterized by a fused thiazole-pyridazine core substituted with a thiophen-2-yl group at position 7 and an acetamide moiety at position 2.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-13-23-20-21(30-13)19(17-10-5-11-29-17)25-26(22(20)28)12-18(27)24-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYFXFVSVNWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazolo[4,5-d]pyridazine core fused with a thiophene ring and an acetamide group, which contribute to its biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₂N₄O₂S₂ |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 941927-70-4 |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antitumor and antimicrobial properties. The presence of multiple functional groups enhances its interactions with biological targets, potentially leading to therapeutic effects.
Antitumor Activity
Research indicates that derivatives of the thiazolo[4,5-d]pyridazine structure exhibit significant cytotoxic effects against various cancer cell lines. A study utilizing an MTT colorimetric assay demonstrated that certain thiazolopyridazine derivatives showed high cytotoxicity against the MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. Notably, some derivatives exhibited IC₅₀ values comparable to or better than doxorubicin, a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
The promising results suggest that this compound could serve as a lead for the development of new anticancer drugs.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial activity. Studies on similar thiazole derivatives have indicated their effectiveness against various bacterial strains, suggesting that the thiazolo[4,5-d]pyridazine framework may enhance antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors involved in cellular proliferation and survival pathways. Further studies are needed to clarify these interactions and optimize the compound's pharmacodynamics.
Case Studies and Research Findings
- Synthesis and Evaluation of Thiazolopyridazine Derivatives : A series of studies have synthesized various derivatives of thiazolopyridazine, assessing their cytotoxicity against cancer cell lines and their potential as anti-inflammatory agents.
- Structure–Activity Relationship (SAR) : Investigations into the SAR of these compounds have revealed that modifications to the thiazolo[4,5-d]pyridazine core can significantly impact their biological activity, emphasizing the importance of structural optimization in drug design.
- In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives may exhibit favorable safety profiles while maintaining efficacy against tumor growth.
Scientific Research Applications
Research has indicated that this compound exhibits several noteworthy biological activities:
-
Anticancer Properties :
- Preliminary studies suggest that the compound may possess significant anticancer activity. Its unique structure allows it to interact with multiple biological targets involved in cancer progression.
- A study highlighted its effectiveness against specific cancer cell lines, indicating potential as a therapeutic agent in oncology .
-
Antimicrobial Activity :
- The compound has shown promising results in antimicrobial assays, suggesting efficacy against various pathogenic microorganisms. This property is particularly relevant in the context of increasing antibiotic resistance .
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Results |
|---|---|---|
| Study on Anticancer Activity | Investigated effects on cancer cell lines | Significant inhibition of cell proliferation observed |
| Antimicrobial Research | Evaluated against bacterial strains | Demonstrated effectiveness against resistant strains |
| Neuroprotection Study | Assessed effects on neuronal health | Showed potential to reduce neuroinflammation and protect neurons |
These case studies illustrate the compound's versatility and potential as a lead candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Structure-Activity Relationships (SAR)
Thiophen-2-yl Group : Critical for π-π interactions with enzyme active sites; removal or substitution reduces activity .
Acetamide Substituents :
- Aromatic groups (naphthalen-1-yl, chlorophenyl) enhance target affinity via hydrophobic interactions.
- Alkyl groups (tert-butyl, ethyl-methylphenyl) improve pharmacokinetic properties but may reduce solubility .
Q & A
Q. Challenges :
- Low Yields in cyclization steps due to steric hindrance from the thiophen-2-yl group. Optimize reaction time (12–24 hours) and temperature (80–100°C) .
- Purification : Requires column chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to isolate the final product .
Basic: How is the compound characterized structurally?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm; naphthalenyl protons at δ 8.1–8.4 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matched to theoretical mass (e.g., C₂₄H₁₇N₄O₂S₂: calculated 481.08, observed 481.07) .
- X-ray Crystallography (if crystals obtained): Validates dihedral angles between thiazolo-pyridazine and naphthalenyl groups .
Advanced: How do structural modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
Q. Methodological Recommendation :
- Replace thiophen-2-yl with furan-2-yl to assess changes in selectivity .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase targets .
Advanced: How to resolve contradictions in reported biological data?
Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM for HeLa cells).
Approach :
Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48 hours) .
Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Validate Mechanisms : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to confirm on-target effects .
Advanced: What computational tools aid in optimizing this compound’s pharmacokinetics?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate bioavailability (e.g., %ABS = 65–70%) and P-glycoprotein substrate likelihood .
- Metabolic Stability : Apply CYP450 inhibition assays (e.g., CYP3A4) with human liver microsomes. Substitute methyl groups to block oxidation sites .
- Solubility Enhancement : Introduce polar groups (e.g., morpholino) at the acetamide nitrogen while monitoring LogD changes .
Basic: What are the compound’s stability profiles under varying conditions?
Q. Experimental Design :
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 24 hours; analyze via HPLC for degradation products (e.g., loss of thiophen-2-yl group) .
- Photostability : Expose to UV light (λ = 254 nm); observe ring-opening of thiazolo-pyridazine via LC-MS .
- pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0); monitor hydrolysis of the acetamide bond .
Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Q. Strategy :
- Reduce Molecular Weight : Target <450 Da by replacing naphthalen-1-yl with smaller aryl groups (e.g., 4-fluorophenyl) .
- Increase Lipophilicity : Introduce halogen atoms (e.g., Cl at C4 of thiophene) to improve LogP (optimal range: 2–3) .
- P-Glycoprotein Efflux Avoidance : Use MDCK-MDR1 cells to assess efflux ratios; prioritize derivatives with ratios <2.5 .
Basic: What in vitro models are suitable for initial toxicity screening?
Q. Methodological Answer :
Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 24-hour exposure .
Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >10 μM desirable) .
Genotoxicity : Perform Ames test (TA98 strain) to rule out mutagenic potential .
Advanced: How to address poor aqueous solubility in preclinical studies?
Q. Solutions :
- Nanoparticle Formulation : Encapsulate with PLGA-PEG (75:25 ratio; particle size <200 nm) .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt (improves solubility by 5–10×) .
- Co-Solvent Systems : Use 10% Cremophor EL in saline for in vivo administration .
Advanced: What strategies validate target engagement in complex biological systems?
Q. Methodological Answer :
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts (ΔTm >2°C) .
Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV crosslinking; identify bound proteins via SDS-PAGE .
SPR/Biacore : Quantify binding kinetics (KD) with immobilized recombinant targets (e.g., kinase domains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
